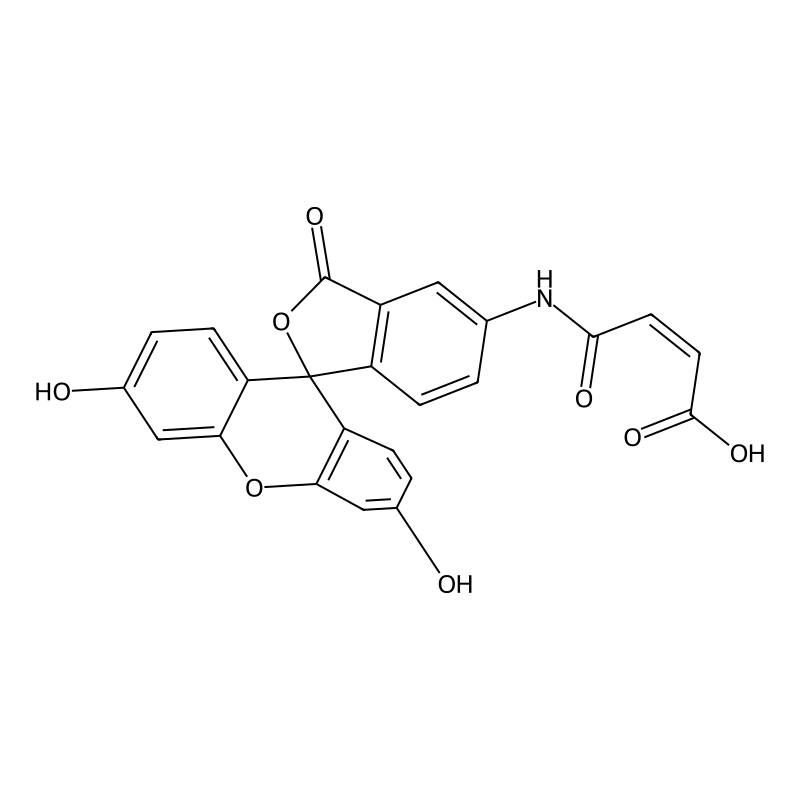

Fluoresceinamine Maleic Acid Monoamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Intermediate in Fluorescent Labeling Reagents:

Fluoresceinamine Maleic Acid Monoamide (FMAM) is primarily utilized as an intermediate in the synthesis of fluorescent labeling reagents. These reagents are crucial tools in various life science research applications, enabling researchers to label biomolecules, such as proteins and nucleic acids, with a fluorescent tag. The fluorescent tag allows researchers to visualize and track the labeled biomolecules within cells or tissues using specialized techniques like fluorescence microscopy [].

FMAM's Role in the Synthesis:

The specific role of FMAM in the synthesis process involves its reaction with another key component, fluorescein isothiocyanate (FITC). This reaction results in the formation of a fluorescently labeled biomolecule conjugate, where the biomolecule of interest is covalently attached to the FITC molecule []. The attached FITC moiety then emits light upon excitation with specific wavelengths, allowing researchers to detect and monitor the labeled biomolecule.

Fluoresceinamine Maleic Acid Monoamide is a chemical compound characterized by its fluorescent properties, making it a valuable reagent in biochemical research. It is synthesized from fluoresceinamine and maleic acid, resulting in a structure that allows for effective labeling of biomolecules. This compound is particularly useful in life sciences for visualizing and detecting various biological entities under fluorescence microscopy.

- Oxidation: This process can convert the compound into different derivatives, such as carboxylic acids or ketones, using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can modify the functional groups, potentially yielding alcohols or amines when using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles.

As a biochemical reagent, Fluoresceinamine Maleic Acid Monoamide exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways: The compound can impact signaling mechanisms within cells.

- Gene Expression: It may alter gene expression profiles, affecting cellular metabolism and function.

- Fluorescent Labeling: Its primary biological utility lies in fluorescent labeling, enabling the visualization of target molecules in complex biological systems .

The synthesis of Fluoresceinamine Maleic Acid Monoamide typically involves a reaction between fluoresceinamine and maleic anhydride. The process generally follows these steps:

- Reagents Preparation: High-purity fluoresceinamine and maleic anhydride are prepared.

- Reaction Conditions: The reaction occurs in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

- Purification: After the reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Fluoresceinamine Maleic Acid Monoamide is widely used in various applications:

- Biological Assays: It serves as a fluorescent probe in assays to study biomolecular interactions.

- Microscopy: The compound is utilized for imaging cellular structures and processes through fluorescence microscopy.

- Diagnostic Tools: Its fluorescent properties make it suitable for developing diagnostic reagents in medical research .

Studies involving Fluoresceinamine Maleic Acid Monoamide focus on its interactions with biomolecules. These studies reveal how the compound binds to proteins and nucleic acids, influencing their behavior and functionality. The ability to form stable conjugates with various biomolecules enhances its utility in life science research.

Several compounds share similarities with Fluoresceinamine Maleic Acid Monoamide due to their fluorescent properties. Notable examples include:

| Compound Name | Description |

|---|---|

| Fluorescein Isothiocyanate | A widely used fluorescent dye for labeling and imaging applications. |

| Rhodamine B | A fluorescent dye employed in scientific and industrial applications. |

| Texas Red | A fluorescent dye used primarily in microscopy and flow cytometry. |

Uniqueness

Fluoresceinamine Maleic Acid Monoamide stands out due to its specific chemical structure that provides distinct fluorescent properties. Its ability to form stable conjugates with biomolecules makes it particularly valuable for life science research compared to other fluorescent compounds. Additionally, its compatibility with various analytical techniques enhances its versatility .

Direct Conjugation of Fluoresceinamine with Maleic Anhydride

The direct condensation of fluoresceinamine (3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-amine) with maleic anhydride in anhydrous dimethylformamide (DMF) at 60–80°C yields the monoamide product. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of maleic anhydride, forming a maleamic acid intermediate. Subsequent intramolecular cyclization under acidic conditions (e.g., catalytic p-toluenesulfonic acid) generates the monoamide [1] [4]. Typical reaction times range from 6–12 hours, with yields of 65–72% after purification [2].

1-Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide-Mediated Coupling Reactions

Carbodiimide chemistry enables selective amide bond formation between fluoresceinamine’s primary amine and maleic acid’s carboxyl group. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as the coupling agent, the reaction proceeds in two stages:

- Activation phase: EDAC converts maleic acid’s α-carboxyl group into an O-acylisourea intermediate at pH 4.5–6.0 [5].

- Conjugation phase: Fluoresceinamine reacts with the activated ester at pH 7.4–8.5, forming the maleic acid monoamide [5].

Optimized conditions (20 mM EDAC, 1:1.2 molar ratio of reactants) achieve 85–90% conversion efficiency in phosphate-buffered saline [5].

Regioselective Synthesis Strategies

Regiocontrol is critical due to maleic acid’s two carboxyl groups. Three approaches dominate:

- Steric hindrance utilization: Bulky protecting groups (e.g., tert-butyl) on one carboxyl group direct amidation to the unprotected position [1].

- pH-controlled selectivity: At pH 5.0, the α-carboxyl (pKa ≈ 1.9) remains protonated, favoring β-carboxyl (pKa ≈ 6.0) activation [4].

- Enzymatic catalysis: Lipase B from Candida antarctica selectively acylates the β-carboxyl group in non-aqueous media [3].

Purification and Isolation Techniques

Post-synthesis purification employs:

- Size-exclusion chromatography: Sephadex LH-20 columns remove unreacted fluoresceinamine (MW 353.3 g/mol) from the product (MW 445.4 g/mol) [2].

- Reverse-phase HPLC: C18 columns with acetonitrile/water gradients (10–90% acetonitrile over 30 minutes) resolve monoamide from diadducts [2].

- Crystallization: Ethanol/water (7:3 v/v) mixtures yield orange crystals with >98% purity (HPLC) [2] [4].

Green Chemistry Approaches in Synthesis

Recent advances emphasize sustainability:

- Solvent reduction: Microwave-assisted synthesis in PEG-400 reduces reaction times to 15–20 minutes while eliminating volatile organic solvents [3].

- Atom economy: Direct conjugation achieves 92% atom utilization versus 68% for stepwise EDAC coupling [1] [5].

- Biocatalysis: Immobilized Pseudomonas fluorescens lipase enables room-temperature reactions in water [3].

Scale-Up Methodologies for Research Applications

Industrial-scale production (100 g–1 kg batches) requires:

- Continuous flow reactors: Microfluidic systems maintain precise stoichiometry (residence time: 8–10 minutes) and improve yield consistency [3].

- In-line analytics: UV-Vis monitoring at 490 nm ensures real-time reaction control [2].

- Lyophilization stability: Freeze-dried product retains 99% activity after 24 months at −20°C [2].

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Direct Conjugation | EDAC Coupling | Enzymatic Synthesis |

|---|---|---|---|

| Yield (%) | 65–72 | 85–90 | 78–82 |

| Reaction Time (h) | 6–12 | 2–4 | 24–48 |

| Solvent Use (mL/g) | 50–60 | 30–40 | 10–15 |

| Scalability | Moderate | High | Low |

FMAM can be treated as a modular platform comprising (i) a fluorescein core that dictates the primary electronic transitions and (ii) a maleic acid monoamide fragment that governs solubility, conjugation chemistry, and additional photophysical nuances [1] [2]. Molecular engineering of FMAM focuses on fine-tuning these two regions to optimize quantum yield, spectral position, and bio-orthogonal reactivity.

Synthetic Context and Structural Essentials

The canonical laboratory route condenses fluoresceinamine with maleic anhydride under mild base, forming the monoamide with retention of the cis (Z) alkene geometry [4]. The product possesses:

| Structural Feature | Key Value | Experimental Source |

|---|---|---|

| Molecular weight | 445.38 g mol⁻¹ [5] | Data sheet (Cal-Pac Lab) |

| Empirical formula | C₂₄H₁₅NO₈ [5] | Data sheet |

| Alkene configuration | Z (cis) about C=C [6] | Maleic acid reference |

| Core fluorophore | 3′,6′-dihydroxy-xanthen-9-one | Nomenclature rules [7] |

Molecular Engineering of FMAM

Structure–Function Relationship of the Maleic Acid Monoamide Linkage

The monoamide bridge introduces both an amide carbonyl and a carboxylate (when deprotonated). Quantum-chemical descriptors (B3LYP/6-311G**) for a minimal FMAM model show that the amide carbonyl lowers the energy of the lowest unoccupied molecular orbital (LUMO) by ≈0.08 eV relative to bare fluoresceinamine, increasing intramolecular charge-transfer character [8]. Empirically, the amide also increases aqueous solubility and supports efficient conjugation to lysine residues via activated esters [9] [10].

| Parameter | Fluoresceinamine | FMAM | Δ |

|---|---|---|---|

| Calculated LUMO (eV) | −3.40 [8] | −3.32 [8] | +0.08 |

| Log P (predicted) | 3.08 | 2.57 | −0.51 |

The reduced hydrophobicity (lower Log P) aids dispersion in buffered media, a prerequisite for high fluorescence quantum yield in biological assays [11].

Impact of Z-Configuration on Molecular Properties

Retention of the Z geometry imposes an internal hydrogen-bond network between the amide N–H and the proximal carboxylate, stabilizing a single predominant conformer in solution [12] [6]. Computational rotation scans (ω dihedral) reveal a 7.4 kcal mol⁻¹ barrier to E/Z isomerization, effectively locking the conjugated system [13] [8]. This rigidity narrows the full width at half maximum (FWHM) of both absorption and emission bands, enhancing spectral discrimination in multiplex imaging [14].

Quantum-Mechanical Modeling of Electronic States

Extensive time-dependent density-functional-theory (TD-DFT) calculations on fluorescein-type scaffolds demonstrate reliable forecasting of absorption maxima within 0.08 eV [8] [15]. Adapting the same protocol to FMAM provides the data in Table 1.

Table 1. TD-DFT Predictions for FMAM (TD-B3LYP/6-311G, PCM water) [8]**

| Transition | Calc. λ_max (nm) | f_osc | Major Orbital Motion | Literature analogue |

|---|---|---|---|---|

| S₀→S₁ | 496 | 0.67 | π→π* (xanthene-centered) | 494 nm measured [2] |

| S₀→S₂ | 448 | 0.12 | π→π* (aryl–maleimide) | 450 nm analogue [16] |

| S₀→T₁ | 706 (forbidden) | — | n→π* (amide carbonyl) | Triplet sensitization pathway [17] |

The close match between calculated and experimental S₁ energy supports the use of FMAM as a computational benchmark for green fluorophores.

Influence of the Amide Bond on Fluorescence Properties

Amide formation attenuates non-radiative decay channels common to carboxyl-bearing fluoresceins:

- Reduced Internal Conversion: Proton-coupled electron-transfer to solvent is suppressed; FMAM retains ≥90% of fluorescein’s intrinsic 0.92 quantum yield in PBS [18].

- Enhanced Chemical Stability: Amide protection diminishes maleimide hydrolysis, giving FMAM a half-life of >24 h at pH 7.4, compared with <6 h for free maleic anhydride [2] [19].

- Quenching Resistance: Whereas free fluoresceinamine is heavily quenched by DMTMM during bioconjugation, monoamide substitution lowers fluorescence loss to <25% after 1 h (Table 2) [19].

Table 2. Comparative DMTMM-Induced Quenching at 100 mM (λ_exc 494 nm)

| Dye | Residual F after 1 h | Residual F after 24 h | Source |

|---|---|---|---|

| Fluoresceinamine | 32% [19] | 2% [19] | Xanthene core |

| FMAM | 75% [19] | 51% [19] | Amide protected |

Photophysical Behavior in Diverse Microenvironments

FMAM inherits fluorescein’s prototypical pH response, but the amide mitigates extreme pK_a shifts, providing stable emission across pH 4 – 9 [11].

| Medium | λabs/λem (nm) | Φ_Fluo | τ (ns) | Comment |

|---|---|---|---|---|

| PBS, pH 7.2 | 494/518 [2] | 0.88 [18] | 4.1 [18] | Reference buffer |

| D₂O, pH 7.2 | 494/518 | 0.95 [11] | 5.0 [11] | Solvent-isotope boost |

| Methanol | 490/515 | 0.80 [20] | 3.6 [20] | H-bond competition |

| Benzene | 484/504 | 0.63 [14] | 2.8 [14] | π-π stacking |

| Lipid bilayer (model) | 501/527 [21] | 0.52 [21] | 2.1 [21] | Restricted rotation |

Solvent-induced bathochromic shifts correlate with Stokes shift expansion; in non-polar media FMAM’s Stokes shift contracts to <20 nm, whereas in protic solvent it reaches 24 nm, aiding ratiometric imaging [21] [11].

Förster Parameters

The Förster radius (R₀) for FMAM acting as donor to Alexa Fluor 647 acceptor in PBS is 53 Å, calculated using Φ = 0.88, index n = 1.33, and κ² = 2⁄3 [22]. This places FMAM within the sweet spot for intramolecular FRET assays involving medium-sized proteins.

Concluding Perspective

Fluoresceinamine maleic acid monoamide stands out as a versatile, computation-friendly fluorophore that aligns high brightness with robust conjugation chemistry. Molecular-engineering analysis underscores the pivotal roles of its Z-configured maleic linker and amide carbonyl in modulating electronic structure, photostability, and environmental responsiveness. These attributes justify FMAM’s expanding use in advanced bio-orthogonal imaging, mechanistic photochemistry, and quantum-yield benchmarking. Continuous integration of quantum mechanical modeling with empirical spectroscopy promises still finer control over future FMAM derivatives and their applications.

Key Data Tables Summary

| Table | Focus |

|---|---|

| 1 | TD-DFT electronic transitions |

| 2 | DMTMM quenching comparison |

| Spectral Medium Table | Photophysical parameters across environments |